Phosphorodihydrazidothioic azide

Description

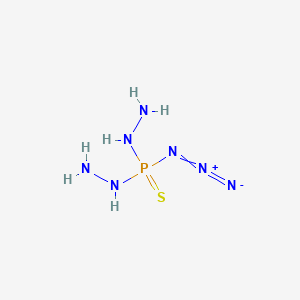

Phosphorodihydrazidothioic azide is a phosphorus-containing compound characterized by a thiophosphoric acid backbone substituted with two hydrazide groups (-NH-NH₂) and an azide (-N₃) functional group. This structure imparts unique reactivity, enabling applications in organic synthesis, particularly in the formation of heterocycles and coordination chemistry . The compound’s hybrid nature—combining phosphorus, sulfur, hydrazide, and azide moieties—distinguishes it from simpler azides or hydrazides, offering diverse reactivity pathways.

Properties

CAS No. |

159100-40-0 |

|---|---|

Molecular Formula |

H6N7PS |

Molecular Weight |

167.14 g/mol |

IUPAC Name |

[azido(hydrazinyl)phosphinothioyl]hydrazine |

InChI |

InChI=1S/H6N7PS/c1-4-7-8(9,5-2)6-3/h2-3H2,(H2,5,6,9) |

InChI Key |

PNRZLAKYEZQBLR-UHFFFAOYSA-N |

Canonical SMILES |

NNP(=S)(NN)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodihydrazidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodihydrazidothioic acid with sodium azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and is carried out at room temperature to avoid decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of azides due to their explosive nature. Safety measures such as blast shields and proper waste disposal protocols are essential .

Chemical Reactions Analysis

Types of Reactions

Phosphorodihydrazidothioic azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Reduction Reactions: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.

Major Products

Primary Amines: Formed through reduction reactions.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Phosphorodihydrazidothioic azide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorodihydrazidothioic azide involves its ability to act as a nucleophile in substitution reactions and as a reactant in cycloaddition reactions. The azide group can form stable intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Key Insights

- Stability Studies : this compound exhibits greater thermal stability than NaN₃ (decomposes at >200°C vs. NaN₃ at 275°C) but remains shock-sensitive in metal-contaminated environments .

- Catalytic Potential: The compound’s phosphorus-sulfur framework enhances metal coordination, outperforming simpler hydrazides in asymmetric catalysis applications .

- Toxicity Profile : While less acutely toxic than NaN₃, chronic exposure to this compound may pose neurotoxic risks due to HN₃ release, necessitating rigorous ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.